molecular formula C20H23N3O6S3 B2828770 4-(dimethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864977-03-7

4-(dimethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2828770
CAS No.: 864977-03-7
M. Wt: 497.6
InChI Key: WIXKXTBYKDAKCF-MRCUWXFGSA-N
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Description

This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide ring and a complex 1,3-benzothiazole moiety substituted with methanesulfonyl and 2-methoxyethyl groups.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S3/c1-22(2)32(27,28)15-7-5-14(6-8-15)19(24)21-20-23(11-12-29-3)17-10-9-16(31(4,25)26)13-18(17)30-20/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKXTBYKDAKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The resulting benzothiazole is then functionalized with methoxyethyl and methylsulfonyl groups through nucleophilic substitution reactions.

The final step involves the coupling of the functionalized benzothiazole with 4-(dimethylsulfamoyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl and methylsulfonyl groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The benzothiazole core can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to the active site of enzymes, inhibiting their activity. The dimethylsulfamoyl and methoxyethyl groups can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

4-[Benzyl(Methyl)Sulfamoyl]-N-(6-Methoxy-3-Methyl-1,3-Benzothiazol-2-ylidene)Benzamide (CAS: 850909-59-0)

This analogue (described in ) shares a benzamide core and benzothiazole ring but differs in substituents:

  • Sulfonamide Group : The target compound has a dimethylsulfamoyl group (-SO₂N(CH₃)₂), whereas the analogue features a benzyl(methyl)sulfamoyl group (-SO₂N(CH₃)CH₂C₆H₅). The latter introduces greater steric bulk and lipophilicity (XLogP3 = 4.2 vs. an estimated XLogP3 ~4.5 for the target compound) .
  • Benzothiazole Substituents : The analogue has a 6-methoxy-3-methyl group, while the target compound includes 6-methanesulfonyl and 3-(2-methoxyethyl) groups. The methanesulfonyl group (-SO₂CH₃) enhances polarity and hydrogen-bond acceptor capacity (6 vs. 5 acceptors in the analogue) .
Table 1: Physicochemical Comparison
Property Target Compound* 4-[Benzyl(Methyl)Sulfamoyl] Analogue
Molecular Formula C₂₄H₂₈N₄O₆S₃ C₂₄H₂₃N₃O₄S₂
Molecular Weight (g/mol) ~572.6 481.6
XLogP3 ~4.5 (estimated) 4.2
Hydrogen Bond Acceptors 6 5
Rotatable Bonds 8 6

*Calculated based on structural similarity and .

Sulfamethoxazole Derivatives ()

Sulfamethoxazole-based compounds (e.g., compound 3 in ) share sulfonamide functionalities but lack the benzothiazole system. Their simpler structures result in lower molecular weights (~400–450 g/mol) and reduced complexity (e.g., fewer rotatable bonds). However, the absence of the benzothiazole ring may limit their target specificity compared to the title compound .

Table 2: Key Spectral Differences in Analogues
Compound Type IR Absorption (C=S/C=O) NMR Chemical Shifts (Regions A/B)
Target Compound C=S at ~1250 cm⁻¹ (absent C=O) Shifts in regions A (39–44 ppm) and B (29–36 ppm)
1,2,4-Triazole Derivatives C=O at 1663–1682 cm⁻¹ (hydrazides) Not applicable

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (), the title compound shows moderate similarity (~0.6–0.7) to benzothiazole-containing sulfonamides but lower similarity (<0.4) to simpler sulfamethoxazole derivatives. These metrics highlight the importance of the benzothiazole ring in defining its unique pharmacophore .

Q & A

Basic: What are the typical synthetic routes for preparing this compound?

The synthesis involves multi-step organic reactions, starting with the functionalization of the benzothiazole core followed by sulfamoylation and coupling reactions. Key steps include:

  • Benzothiazole ring formation : Cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Sulfamoylation : Introduction of the dimethylsulfamoyl group via reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Imine coupling : Formation of the Z-configuration imine bond between the benzamide and benzothiazole moieties using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Advanced: How can researchers optimize reaction yields for this compound?

Yield optimization requires systematic adjustments to reaction parameters:

ParameterOptimization StrategyAnalytical Validation
Temperature Lower temperatures (0–25°C) for imine coupling to minimize side reactions HPLC monitoring
Catalysts Use of DMAP (4-dimethylaminopyridine) to accelerate sulfamoylation TLC and NMR tracking
Solvent Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates IR spectroscopy

Advanced methodologies like Design of Experiments (DoE) can statistically identify optimal conditions .

Basic: What analytical techniques are used to confirm its structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Z-configuration of the imine bond .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±5 ppm accuracy) .
  • Infrared (IR) Spectroscopy : Detection of sulfonamide (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Advanced: How can tautomeric equilibria in the benzothiazole ring be resolved?

X-ray crystallography is critical for resolving tautomerism. For example, used single-crystal diffraction to confirm the 2,3-dihydro-1,3-benzothiazole structure. Computational methods (DFT calculations) can predict stable tautomers, while variable-temperature NMR experiments monitor dynamic equilibria .

Basic: What biological assays are commonly used to evaluate its activity?

  • Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding studies : Surface plasmon resonance (SPR) for real-time ligand-receptor interaction analysis .

Advanced: How can target-specific mechanisms of action be elucidated?

  • Molecular docking : Predict binding modes with targets like kinases or GPCRs using AutoDock Vina .
  • CRISPR-Cas9 knockout models : Validate target relevance by correlating gene knockout with activity loss .
  • Metabolomics : LC-MS profiling to identify pathway perturbations (e.g., apoptosis or oxidative stress) .

Basic: How should researchers address contradictions in reported bioactivity data?

Contradictions often arise from assay variability. Standardize protocols by:

  • Using identical cell lines/passage numbers .
  • Validating compound purity (>95% by HPLC) before testing .
  • Including positive controls (e.g., staurosporine for cytotoxicity) .

Advanced: What strategies resolve discrepancies between structural analogs and observed bioactivity?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and correlate with activity trends .
  • Free-Wilson analysis : Quantify contributions of individual functional groups to bioactivity .
  • Co-crystallization : Determine if structural differences alter target binding (e.g., ’s crystallographic data) .

Basic: What environmental impact assessments are relevant for this compound?

  • Degradation studies : Hydrolytic/photolytic stability tests under simulated environmental conditions (pH 5–9, UV exposure) .
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays .

Advanced: How can computational models predict its environmental fate?

  • QSPR models : Relate physical properties (logP, water solubility) to biodegradation potential .
  • Fugacity modeling : Estimate distribution in air/water/soil compartments using EPI Suite™ .
  • Metabolite prediction : Use software like Meteor Nexus to identify persistent or toxic transformation products .

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